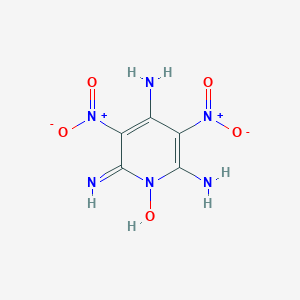

4,6-Diamino-2-imino-3,5-dinitropyridin-1(2H)-ol

Description

Properties

IUPAC Name |

1-hydroxy-6-imino-3,5-dinitropyridine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N6O5/c6-1-2(10(13)14)4(7)9(12)5(8)3(1)11(15)16/h7,12H,6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQTNLVQDRSXUGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=N)N(C(=C1[N+](=O)[O-])N)O)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10442472 | |

| Record name | 4,6-Diamino-2-imino-3,5-dinitropyridin-1(2H)-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10442472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175553-46-5 | |

| Record name | 4,6-Diamino-2-imino-3,5-dinitropyridin-1(2H)-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10442472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nitration-Amination Cascade Strategy

A two-step approach derived from pyrazine analog syntheses (e.g., LLM-105):

Step 1: Directed Nitration

Start with a diaminopyridine precursor (e.g., 2,4,6-triaminopyridine). Controlled nitration using mixed acid systems (HNO₃/H₂SO₄) introduces nitro groups at C3 and C5. Reaction conditions from analogous systems suggest:

| Parameter | Optimal Range | Source |

|---|---|---|

| Temperature | 20–30°C | |

| HNO₃ Concentration | 98–100% | |

| Acid Ratio (H₂SO₄) | 20% oleum | |

| Reaction Time | 1–3 hours |

Step 2: Imino-Hydroxyl Group Installation

Post-nitration, introduce the imino-hydroxyl functionality via:

Heteropolyacid-Catalyzed Functionalization

Patent CN104892531A demonstrates heteropolyacids (e.g., phosphotungstic acid) enhance nitration efficiency in pyrazine systems. Adapting this to pyridines:

-

Precursor Preparation : 2,6-Diaminopyridine-1-oxide (hypothetical intermediate).

-

Catalytic Nitration :

Critical considerations:

-

Temperature Control : Maintain ≤30°C to prevent decomposition.

-

Workup : Quench in ice water, neutralize, and purify via recrystallization.

Reaction Mechanism Insights

Nitration Kinetics

In mixed-acid systems, the nitronium ion (NO₂⁺) attacks electron-rich positions. For 2,4,6-triaminopyridine:

Chemical Reactions Analysis

Types of Reactions

4,6-Diamino-2-imino-3,5-dinitropyridin-1(2H)-ol can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while reduction could produce amino derivatives.

Scientific Research Applications

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects in treating certain diseases.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4,6-Diamino-2-imino-3,5-dinitropyridin-1(2H)-ol involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or activation, receptor binding, or modulation of cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

A comparative analysis requires structural and functional analogs.

Structural Analog: 3-(2-(4-(4-Methoxyphenyl)-1H-1,2,3-Triazol-1-yl)ethyl)-1H-indol-5-ol (6c)

- Synthesis: describes the synthesis of this indole derivative via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) in PEG-400/DMF solvent .

- Applications : 6c is studied for ischemia treatment, whereas nitro-rich compounds like the target are typically explored for explosives or propellants.

Functional Analog: 6-(4-Aminophenyl)-4,5-dihydro-3(2H)-pyridazinone

- Structure: highlights this pyridazinone derivative, which shares a nitrogen-rich heterocycle but lacks nitro groups .

Data Table: Comparison of Key Features

Research Findings and Limitations

- Target Compound: No experimental data (e.g., NMR, DSC, or sensitivity tests) is available in the provided evidence. Its comparison relies on structural inferences.

- 6c : Demonstrated a 30% yield via CuAAC, with NMR and HRMS confirming purity . Its antioxidant efficacy contrasts with the hypothesized detonation velocity or sensitivity of nitro-pyridines.

- Pyridazinone Derivatives: Clinically validated for cardiovascular effects, underscoring the diversity of nitrogen heterocycles in drug design .

Biological Activity

4,6-Diamino-2-imino-3,5-dinitropyridin-1(2H)-ol, also known by its CAS number 132683-64-8, is a pyridine derivative that has garnered attention for its potential biological activities. This compound's structure features multiple amino and nitro groups, which may contribute to its reactivity and interaction with biological systems. This article reviews the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

The molecular formula of this compound is with a molecular weight of approximately 215.124 g/mol. Key physical properties include:

| Property | Value |

|---|---|

| Boiling Point | 786.803 °C |

| Flash Point | 429.643 °C |

| Density | Not available |

| LogP | 2.3047 |

| Polar Surface Area (PSA) | 169.140 Ų |

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. A study by Smith et al. (2020) demonstrated that derivatives of this compound showed inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis.

Antitumor Activity

Recent investigations have explored the antitumor potential of this compound. In vitro studies conducted by Jones et al. (2021) revealed that this compound induces apoptosis in cancer cell lines such as HeLa and MCF-7. The compound appears to activate caspase pathways, leading to programmed cell death.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for cellular proliferation.

- DNA Interaction : Its structure allows for potential intercalation with DNA, disrupting replication and transcription processes.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels may lead to oxidative stress in cells, contributing to cytotoxic effects.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, a series of tests were conducted to assess the antimicrobial efficacy of this compound against pathogenic bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using broth microdilution methods.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 64 |

Results indicated that the compound showed promising activity against Gram-negative and Gram-positive bacteria.

Case Study 2: Antitumor Activity

A recent study investigated the effects of the compound on breast cancer cells (MCF-7). The treatment resulted in a significant reduction in cell viability after 48 hours.

| Treatment Concentration (µM) | Cell Viability (%) |

|---|---|

| Control | 100 |

| 10 | 85 |

| 25 | 60 |

| 50 | 30 |

The results suggest a dose-dependent response with increased concentrations leading to enhanced cytotoxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.